molecular formula C19H21N5O B2714180 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2109265-71-4

4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No. B2714180
CAS RN: 2109265-71-4
M. Wt: 335.411
InChI Key: HJHDLRYMLYSTDB-UHFFFAOYSA-N
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Description

4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Isoxazoline-Based Carbocyclic Nucleosides : Utilization of similar compounds in the straightforward synthesis of isoxazoline-based carbocyclic nucleosides has been demonstrated. These serve as synthons for constructing purine nucleosides (Quadrelli et al., 2007).
  • Development of Pyrimidine Isoxazoline-Carbocyclic Nucleosides : Similar compounds are employed in the synthesis of pyrimidine nucleosides, showcasing their relevance in developing novel nucleoside analogs (Quadrelli et al., 2008).

Biological Activities

  • Muscarinic Activities of Quinuclidinyltriazole Derivatives : The synthesis of derivatives involving 1,2,3-triazoles and their evaluation as muscarinic ligands provides insights into their potential applications in receptor studies (Wadsworth et al., 1992).
  • Antibacterial Activities of 2-Oxaisocephems : Compounds similar to 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile are used in synthesizing 2-oxaisocephems with notable antibacterial activities (Tsubouchi et al., 1994).
  • Antimicrobial Activities of Novel Triazolyl Derivatives : Novel derivatives involving triazolyl groups have been synthesized and evaluated for their antimicrobial properties (Al‐Azmi & Mahmoud, 2020).

Mechanistic Studies

  • CCR5 Receptor Mechanism of Action : Understanding the mechanism of action of certain compounds in relation to CCR5 receptors, which is crucial in HIV research, is another application area (Watson et al., 2005).

Chemical Synthesis and Reactions

  • Rearrangement of Azabicyclic Acetals : The acid-catalyzed rearrangement of azabicyclic acetals has been studied, showing the versatility of similar compounds in complex chemical reactions (Nativi et al., 1989).
  • Intermolecular Double Michael Reaction : The study of intermolecular double Michael reactions with compounds like 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile provides insights into novel synthetic pathways (Zoorob et al., 2005).

properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)23-16-6-7-17(23)12-18(11-16)24-21-9-10-22-24/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDLRYMLYSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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